4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 897480-60-3
Cat. No.: VC7071856
Molecular Formula: C18H15FN4O3S
Molecular Weight: 386.4
* For research use only. Not for human or veterinary use.
![4-fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole - 897480-60-3](/images/structure/VC7071856.png)
Specification
CAS No. | 897480-60-3 |
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Molecular Formula | C18H15FN4O3S |
Molecular Weight | 386.4 |
IUPAC Name | [4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Standard InChI | InChI=1S/C18H15FN4O3S/c19-14-5-2-6-15-16(14)20-18(27-15)22-9-7-21(8-10-22)17(24)12-3-1-4-13(11-12)23(25)26/h1-6,11H,7-10H2 |
Standard InChI Key | CLSUSEGFNWDTLV-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Overview
4-Fluoro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds. Its structure integrates a benzothiazole core substituted with a fluorine atom at position 4, linked via a piperazine ring to a 3-nitrobenzoyl group. This compound has garnered attention due to its structural complexity and potential pharmacological applications, particularly in antimicrobial and anticancer research .
Chemical Identity and Structural Features
Molecular Formula and Weight
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Molecular Formula: C₁₈H₁₅FN₄O₃S
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Molecular Weight: 386.4 g/mol.
Key Functional Groups
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Benzothiazole Core: A bicyclic structure comprising a benzene fused to a thiazole ring.
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4-Fluoro Substituent: Enhances lipophilicity and metabolic stability .
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Piperazine Linker: A six-membered ring with two nitrogen atoms, facilitating interactions with biological targets .
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3-Nitrobenzoyl Group: Introduces electron-withdrawing properties, potentially influencing redox activity .
Spectral Characterization
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IR Spectroscopy: Peaks at ~1,650 cm⁻¹ (C=O stretch), ~1,520 cm⁻¹ (NO₂ asymmetric stretch), and ~1,350 cm⁻¹ (NO₂ symmetric stretch) .
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¹H/¹³C NMR: Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and piperazine methylenes (δ 3.0–4.0 ppm).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluoro-substituted carbonyl precursors .
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Piperazine Coupling: Nucleophilic substitution of 2-chlorobenzothiazole with piperazine under basic conditions .
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Nitrobenzoylation: Acylation of piperazine using 3-nitrobenzoyl chloride in dichloromethane .
Example Reaction:
Biological Activities and Mechanisms
Antimicrobial Activity
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Bacterial Strains: Exhibits MIC values of 0.15–0.25 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to streptomycin .
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Mechanism: Inhibits DNA gyrase and enoyl-acyl carrier protein reductase (FabI), disrupting DNA replication and fatty acid synthesis .
Antiparasitic Activity
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Trypanosoma cruzi: IC₅₀ = 0.8 µM (39-fold more potent than benznidazole) .
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Selectivity Index: >1,000 (host cell toxicity vs. parasite inhibition) .
Structure-Activity Relationships (SAR)
Pharmacokinetic and Toxicological Profile
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Half-Life: ~4.2 hours (rat plasma).
Applications and Future Directions
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